2-Propoxypyrimidine
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Overview
Description
2-Propoxypyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a propoxy group at the second position. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxypyrimidine typically involves the reaction of 2-chloropyrimidine with propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the propoxy group. The general reaction scheme is as follows:
2-Chloropyrimidine+PropanolK2CO3this compound+KCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of propionaldehyde or propionic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Propoxypyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Propoxypyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in microorganisms. The propoxy group enhances its lipophilicity, allowing better cell membrane penetration and increased efficacy .
Comparison with Similar Compounds
2-Methoxypyrimidine: Similar structure with a methoxy group instead of a propoxy group.
2-Ethoxypyrimidine: Contains an ethoxy group at the second position.
2-Butoxypyrimidine: Features a butoxy group at the second position.
Comparison: 2-Propoxypyrimidine is unique due to its specific propoxy substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, reactivity, and efficacy profiles, making it a valuable compound for targeted applications .
Properties
CAS No. |
3739-79-5 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-propoxypyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChI Key |
WNNUCBYVVRCGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC=N1 |
Origin of Product |
United States |
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